

# Early-Phase Clinical Trial Data for Carmegliptin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Carmegliptin (also known as RO-4876904) is an investigational, orally administered, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes mellitus. As a DPP-4 inhibitor, Carmegliptin's mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control. This technical guide provides a comprehensive overview of the available early-phase clinical trial data for Carmegliptin, with a focus on its pharmacokinetics, and mechanism of action.

## **Mechanism of Action: DPP-4 Inhibition**

**Carmegliptin** exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, **Carmegliptin** increases the circulating levels of active GLP-1 and GIP, which in turn potentiate insulin release from pancreatic  $\beta$ -cells and suppress glucagon secretion from  $\alpha$ -cells in a glucose-dependent manner.





Click to download full resolution via product page

**Caption:** Mechanism of action of **Carmegliptin**.

# **Early-Phase Clinical Development**

**Carmegliptin** underwent early-phase clinical evaluation to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. A key Phase 2 study, identified as NCT00502710, was a randomized, placebo-controlled, 5-arm dose-ranging study in patients with type 2 diabetes. The trial was designed to evaluate escalating doses of **Carmegliptin** (starting at 12.5 mg) over a treatment period of 3 to 12 months, with some patients continuing on a stable dose of metformin.

While the existence of this Phase 2 trial is documented, detailed quantitative efficacy and safety results, as well as the specific experimental protocol, are not publicly available in published literature or clinical trial registries. The following sections are therefore based on available pharmacokinetic data from other early-stage studies and general knowledge of DPP-4 inhibitor clinical trial design.

## **Pharmacokinetic Profile**



Limited pharmacokinetic data for **Carmegliptin** is available from a study in healthy volunteers, which also investigated its interaction with the P-glycoprotein (P-gp) inhibitor, verapamil. **Carmegliptin** is a substrate of P-gp.

Table 1: Pharmacokinetic Parameters of **Carmegliptin** (150 mg single dose) in Healthy Volunteers

| Parameter                        | Carmegliptin Alone | Carmegliptin + Verapamil |
|----------------------------------|--------------------|--------------------------|
| Tmax (median, h)                 | 3.00               | 0.75                     |
| Cmax (geometric mean, ng/mL)     | Data not available | Data not available       |
| AUCinf (geometric mean, ng*h/mL) | Data not available | Data not available       |
| t1/2 (h)                         | Data not available | Unchanged                |
| Fe (48h, %)                      | 26                 | 33                       |
| CLR (L/h)                        | 12.9               | 13.6                     |

Note: Specific values for Cmax and AUCinf were not provided in the available search results, though it was noted that Cmax and total exposure were moderately increased with verapamil co-administration.

# **Experimental Protocols (General Framework)**

While the specific protocol for the **Carmegliptin** Phase 2 study (NCT00502710) is not available, a general framework for such a trial would typically include the following methodologies:

Study Design and Population:

- Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Population: Adult patients with type 2 diabetes mellitus inadequately controlled on diet and exercise alone or on a stable dose of metformin.







- Inclusion Criteria: Typically includes an HbA1c range (e.g., 7.0% to 10.0%) and a stable BMI.
- Exclusion Criteria: Would likely include type 1 diabetes, history of pancreatitis, significant renal or hepatic impairment, and use of other glucose-lowering agents that are not part of the study design.

#### Assessments:

- Efficacy: The primary endpoint would typically be the change from baseline in HbA1c at the end of the treatment period (e.g., 12 or 24 weeks). Secondary endpoints would likely include the change in fasting plasma glucose (FPG), the proportion of patients achieving a target HbA1c (e.g., <7.0%), and changes in body weight.
- Pharmacokinetics: Blood samples would be collected at predefined time points to determine the pharmacokinetic profile of Carmegliptin and any potential metabolites.
- Pharmacodynamics: Assessments would likely include measurements of DPP-4 inhibition and changes in active GLP-1 and GIP levels.
- Safety and Tolerability: This would be assessed through the monitoring of adverse events, clinical laboratory tests (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).





Click to download full resolution via product page

**Caption:** Generalized workflow for a Phase 2 dose-ranging clinical trial of **Carmegliptin**.

## **Data Presentation**

Due to the lack of publicly available quantitative data from the Phase 2 clinical trial (NCT00502710), a detailed data table summarizing the efficacy and safety outcomes cannot be provided at this time. Should the results of this trial be published, it would be anticipated that the data would be presented as follows:

Table 2: Anticipated Efficacy Outcomes (Illustrative)



| Parameter                                 | Placebo<br>(n=) | Carmeglipti<br>n 12.5 mg<br>(n=) | Carmeglipti<br>n X mg (n=) | Carmeglipti<br>n Y mg (n=) | Carmeglipti<br>n Z mg (n=) |
|-------------------------------------------|-----------------|----------------------------------|----------------------------|----------------------------|----------------------------|
| Baseline<br>HbA1c (%)                     |                 |                                  |                            |                            |                            |
| Change from<br>Baseline in<br>HbA1c (%)   |                 |                                  |                            |                            |                            |
| Baseline FPG<br>(mg/dL)                   |                 |                                  |                            |                            |                            |
| Change from<br>Baseline in<br>FPG (mg/dL) |                 |                                  |                            |                            |                            |
| Patients achieving HbA1c <7.0% (%)        |                 |                                  |                            |                            |                            |

Table 3: Anticipated Safety and Tolerability Outcomes (Illustrative)



| Adverse<br>Event (%)         | Placebo<br>(n=) | Carmeglipti<br>n 12.5 mg<br>(n=) | Carmeglipti<br>n X mg (n=) | Carmeglipti<br>n Y mg (n=) | Carmeglipti<br>n Z mg (n=) |
|------------------------------|-----------------|----------------------------------|----------------------------|----------------------------|----------------------------|
| Any Adverse<br>Event         |                 |                                  |                            |                            |                            |
| Nasopharyngi<br>tis          |                 |                                  |                            |                            |                            |
| Headache                     | -               |                                  |                            |                            |                            |
| Diarrhea                     | -               |                                  |                            |                            |                            |
| Hypoglycemi<br>a             | -               |                                  |                            |                            |                            |
| Serious<br>Adverse<br>Events | -               |                                  |                            |                            |                            |

## Conclusion

**Carmegliptin** is a DPP-4 inhibitor that showed promise in early preclinical and clinical development for the treatment of type 2 diabetes. While a Phase 2 clinical trial (NCT00502710) was completed, the detailed results remain unpublished in the public domain. The available pharmacokinetic data indicate that it is a substrate for P-gp. Further evaluation of **Carmegliptin**'s clinical utility would require access to the full data from its early-phase clinical trials.

To cite this document: BenchChem. [Early-Phase Clinical Trial Data for Carmegliptin: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668243#early-phase-clinical-trial-data-for-carmegliptin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com